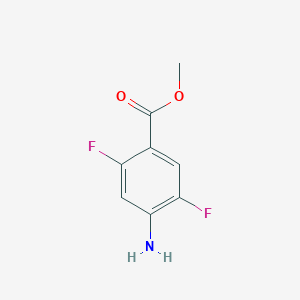

Methyl 4-amino-2,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHMJOPCOWABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736721 | |

| Record name | Methyl 4-amino-2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952285-52-8 | |

| Record name | Methyl 4-amino-2,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.[1] Within this context, this compound emerges as a pivotal building block. Its trifunctional nature—an amine, an ester, and a specifically substituted aromatic ring—offers a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals who leverage such intermediates to architect next-generation therapeutics.

Core Chemical and Physical Properties

This compound is a synthetically derived organic compound valued for its specific arrangement of functional groups that allow for regioselective chemical modifications. While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably established from supplier data and comparison with closely related analogues.

Table 1: Physicochemical and Identification Data

| Property | Data | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 952285-52-8 | [2][3] |

| Molecular Formula | C₈H₇F₂NO₂ | [2][3] |

| Molecular Weight | 187.14 g/mol | [2] |

| Purity | Typically ≥95% | [2][4][5] |

| Appearance | White to off-white solid (inferred) | [6][7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | N/A |

| Storage | Store in a cool, dry place | [4] |

Note: Appearance and solubility are inferred from structurally similar compounds, as specific experimental data is not widely available.

Spectroscopic Characterization: A Predictive Analysis

A thorough understanding of a molecule's spectral signature is critical for reaction monitoring and quality control. Below is an expert analysis of the expected spectral characteristics of this compound, based on first principles and data from analogous structures.[8][9][10][11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), each appearing as a doublet of doublets due to coupling with both fluorine atoms and the adjacent proton. - Amine Protons (-NH₂): A broad singlet (approx. 4.0-5.0 ppm), the chemical shift of which is solvent-dependent. - Methyl Protons (-OCH₃): A sharp singlet (approx. 3.8 ppm). |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 165 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm). Carbons directly bonded to fluorine will show large C-F coupling constants. |

| ¹⁹F NMR | - Two distinct signals for the non-equivalent fluorine atoms, each likely appearing as a doublet due to F-F coupling. |

| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹. - C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1700-1720 cm⁻¹. - C-F Stretch: Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 187. - Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 156; loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 128. |

Synthesis and Reactivity: A Practical Workflow

The most direct and industrially relevant synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This method is reliable and scalable.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-amino-2,5-difluorobenzoic acid.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,5-difluorobenzoic acid (1.0 eq.).

-

Add anhydrous methanol (10-20 volumes) as the solvent and reactant.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq.), dropwise while stirring.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 65°C).

-

Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Core Reactivity

The reactivity of this compound is governed by its three key functional components:

-

The Amino Group: Acts as a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, providing a primary handle for molecular elaboration.

-

The Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution but can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.

-

The Methyl Ester: Can be hydrolyzed to the parent carboxylic acid or converted to other functional groups like amides.

Application in Drug Discovery and Development

The utility of this compound in drug discovery stems directly from its structural features, which are strategically employed to optimize drug candidates.[12]

-

Scaffold for API Synthesis: It serves as a foundational fragment in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology and immunology.[12]

-

Modulation of Physicochemical Properties: The two fluorine atoms are not merely placeholders; they actively modulate the molecule's properties:

-

pKa Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, improving cell permeability.

-

Metabolic Blocking: Fluorine atoms can be placed at sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strength of the C-F bond prevents this metabolism, thereby increasing the drug's half-life.

-

Enhanced Binding: The polarized C-F bond can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and selectivity.[1]

-

Caption: Relationship between structure and drug development utility.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related fluorinated aminobenzoates and general chemical principles dictate a cautious approach.[5][13] The toxicological properties have not been thoroughly investigated.

Table 3: Recommended Safety Precautions

| Hazard Category | Recommended Action | Source(s) |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. | [5][13] |

| Skin Contact | Causes skin irritation. Wear impervious gloves (e.g., nitrile) and a lab coat. | [5][13] |

| Inhalation | May cause respiratory tract irritation. Use only in a well-ventilated area or a chemical fume hood. | [5][13] |

| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [5] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | N/A |

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure provides multiple avenues for synthetic elaboration, while the strategically placed fluorine atoms offer a proven method for enhancing the pharmacokinetic profile of drug candidates. A firm grasp of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher operating at the forefront of pharmaceutical development.

References

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 952285-52-8 [sigmaaldrich.com]

- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 5. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. H64385.06 [thermofisher.com]

- 8. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl 4-aminobenzoate(619-45-4) 1H NMR [m.chemicalbook.com]

- 10. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [m.chemicalbook.com]

- 11. METHYL 4-AMINO-2,3-DIFLUOROBENZOATE(886497-08-1) 1H NMR spectrum [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-Depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate (CAS 952285-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring an amine, a methyl ester, and two fluorine atoms on the benzene ring, makes it a valuable and versatile building block in modern organic synthesis. The presence of fluorine atoms can profoundly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a key intermediate in the development of complex, biologically active molecules, particularly in the realm of targeted cancer therapies.

This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 952285-52-8 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |

| Molecular Weight | 187.14 g/mol | [3][4] |

| Appearance | White to pale cream crystals or powder | [5] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Store in a cool, dry place in a tightly sealed container, often recommended at 2-8°C under an inert atmosphere. | [1] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-amino-2,5-difluorobenzoic acid. This reaction is typically acid-catalyzed and utilizes methanol as both a reagent and a solvent.

A representative experimental protocol is detailed below, adapted from established Fischer-Speier esterification procedures for structurally similar aminobenzoic acids.[6] The causality behind the experimental choices lies in driving the reaction equilibrium towards the product side. Using a large excess of methanol ensures the forward reaction is favored, while the strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the weakly nucleophilic methanol.

Experimental Protocol: Fischer-Speier Esterification

Materials and Reagents:

-

4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2,5-difluorobenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents). The methanol acts as both the solvent and the esterifying agent.

-

Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension at room temperature. The addition is exothermic and may cause the aminobenzoic acid salt to precipitate.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the remaining mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Figure 1: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The amine protons will likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-F stretching bands, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.14 g/mol ).

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The 2,5-difluoroaniline moiety is a common feature in many modern pharmaceuticals, where it often forms a critical interaction with the target protein.

Role in the Synthesis of TRK Inhibitors

A prominent application of structurally related difluoro-anilines is in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a wide array of cancers.[7] Larotrectinib (Vitrakvi®), a highly potent and selective TRK inhibitor, is a prime example of a drug that incorporates a difluorophenyl moiety.[8][9] While the exact synthesis of Larotrectinib may utilize a different starting material, the core 2,5-difluorophenyl structure is a key pharmacophore.

The synthesis of Larotrectinib and other similar kinase inhibitors often involves the construction of a heterocyclic core that is subsequently coupled with a substituted aniline derivative. The 2,5-difluoro substitution pattern in this compound is crucial for modulating the electronic properties and conformation of the final drug molecule, thereby enhancing its binding affinity and selectivity for the target kinase.

The general synthetic utility of this building block in the context of kinase inhibitor synthesis is depicted in the logical diagram below.

References

- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 2. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 2-amino-4,5-difluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: Methyl 4-amino-2,5-difluorobenzoate is a crucial building block in modern medicinal chemistry. The strategic placement of fluorine atoms on the benzene ring imparts unique physicochemical properties that are highly desirable in drug candidates, including enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic signature, a validated synthesis protocol, and its application in the development of targeted therapeutics. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in drug design, with fluorinated compounds becoming increasingly prevalent in newly approved pharmaceuticals.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1]

This compound has emerged as a particularly valuable intermediate. Its substituted aniline core is a common motif in kinase inhibitors and other targeted therapies. The difluoro substitution pattern provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel bioactive compounds. This guide aims to serve as a technical resource, consolidating key information on this important molecule.

Molecular and Physicochemical Profile

Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇F₂NO₂[3]

-

Molecular Weight: 187.14 g/mol [3]

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Physicochemical Properties

The properties of this compound make it suitable for a range of organic reactions. It is typically a solid at room temperature and should be stored in a cool, dark place under an inert atmosphere.[3]

| Property | Value | Source |

| Molecular Weight | 187.14 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, Inert atmosphere | [3] |

| Purity | Typically ≥95% | [6][7] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The fluorine atoms will cause characteristic splitting patterns in the signals of the adjacent aromatic protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the eight carbon atoms, with the carbons directly bonded to fluorine exhibiting large coupling constants (¹JCF).

-

¹⁹F NMR (Fluorine NMR): This is a key technique for fluorinated compounds and will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).

Synthesis and Purification

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, 4-amino-2,5-difluorobenzoic acid.[5][8]

General Synthetic Approach: Fischer Esterification

A common and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[9]

Detailed Laboratory Protocol

Reaction: 4-amino-2,5-difluorobenzoic acid + Methanol --(H₂SO₄)--> this compound

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Purpose |

| 4-amino-2,5-difluorobenzoic acid | 773108-64-8 | 173.12 | Starting material |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | Reagent and solvent |

| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Catalyst |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | Neutralization |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |

Procedure:

-

To a solution of 4-amino-2,5-difluorobenzoic acid (1 eq.) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully add a saturated solution of sodium bicarbonate to the residue until the pH is neutral (pH 7-8) to quench the acid.

-

Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to obtain pure this compound.

Purification and Quality Control Workflow

Caption: Workflow for the purification and analysis of this compound.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[5][8]

Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline or benzamide core. The amino group of this compound can be readily functionalized to build more complex heterocyclic systems, while the ester can be hydrolyzed and converted to an amide. The fluorine atoms can enhance binding to the target protein and improve metabolic stability.

Example Signaling Pathway: Kinase Inhibition

Caption: Simplified signaling pathway showing the role of a kinase inhibitor.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[3][6] It is harmful if swallowed.[3][6] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its unique structural features, imparted by the difluoro substitution, make it a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers working with this versatile compound.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. achmem.com [achmem.com]

- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 5. nbinno.com [nbinno.com]

- 6. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 4-amino-2,5-difluorobenzoate

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-amino-2,5-difluorobenzoate (CAS No. 952285-52-8), a key intermediate in medicinal chemistry and materials science.[1][2][3] As direct, comprehensive spectral data for this specific compound is not uniformly available in public repositories, this guide adopts a predictive and comparative approach. By leveraging established spectroscopic principles and empirical data from structurally analogous compounds, we will construct a detailed, expected spectroscopic profile. This methodology not alludes to the analytical workflow in the absence of a reference standard but also provides a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated aromatic compounds.

The core of this guide is not merely to present data but to illuminate the rationale behind the analytical techniques and the interpretation of their outputs. For professionals in drug development, understanding the subtle spectroscopic signatures imparted by fluorine and amino substituents is critical for confirming molecular identity, assessing purity, and predicting chemical behavior.

Molecular Structure and Its Spectroscopic Implications

This compound is a multi-functionalized benzene derivative. Its structure, featuring an electron-donating amino group (-NH₂) and a methyl ester group (-COOCH₃), along with two electron-withdrawing fluorine atoms, creates a unique electronic environment that profoundly influences its spectroscopic properties. The strategic placement of these groups dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point for initial characterization due to its versatility. However, if solubility is limited, or to resolve overlapping peaks, solvents like DMSO-d₆ may be employed.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak (<0.5 Hz).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Causality: A spectral width of 12-15 ppm is chosen to ensure all aromatic and aliphatic protons are captured. A relaxation delay (d1) of 2-5 seconds is used to allow for full magnetization recovery, ensuring quantitative integrity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Causality: A wider spectral width (~220 ppm) is necessary to encompass the range of carbon chemical shifts. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. An external reference standard like CFCl₃ may be used, or the spectrum can be referenced indirectly.

-

Causality: ¹⁹F NMR is highly sensitive and provides crucial information on the electronic environment of the fluorine atoms and their coupling to nearby protons and carbons.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -NH₂ | ~4.2 | Broad Singlet | - | Amino Protons |

| Ar-H | ~7.2-7.4 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,F) ≈ 4-6 | H-6 |

| Ar-H | ~6.4-6.6 | Doublet of Doublets (dd) | J(H,F) ≈ 10-12, J(H,F) ≈ 4-6 | H-3 |

| -OCH₃ | ~3.8 | Singlet | - | Methyl Ester Protons |

Rationale for Predictions:

-

-OCH₃: The methyl ester protons are expected around 3.8 ppm, a typical value for such groups.[4]

-

-NH₂: The amino protons often appear as a broad singlet due to quadrupole broadening and exchange. Their chemical shift can vary with concentration and solvent. A value around 4.2 ppm is a reasonable estimate based on similar anilines.[5]

-

Aromatic Protons (H-3 and H-6): These are the most informative signals.

-

H-3 is flanked by the strongly electron-donating amino group (ortho) and an electron-withdrawing fluorine atom (ortho), leading to a more upfield (lower ppm) shift.

-

H-6 is positioned between the ester group (ortho) and a fluorine atom (ortho), resulting in a downfield shift relative to H-3.

-

Both protons will be split by the two non-equivalent fluorine atoms, resulting in doublet of doublets patterns. The magnitude of the H-F coupling constants (J-coupling) depends on the number of bonds separating the nuclei (³JHF > ⁴JHF).

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (from F-coupling) | Assignment |

| C=O | ~165 | Singlet or small doublet | Carbonyl Carbon (C-7) |

| C-F | ~150-155 | Doublet (¹JCF ≈ 240-260 Hz) | C-2 or C-5 |

| C-F | ~145-150 | Doublet (¹JCF ≈ 240-260 Hz) | C-5 or C-2 |

| C-NH₂ | ~138-142 | Doublet of Doublets (²JCF, ³JCF) | C-4 |

| C-COOCH₃ | ~115-120 | Doublet of Doublets (²JCF, ³JCF) | C-1 |

| C-H | ~110-115 | Doublet of Doublets (²JCF, ³JCF) | C-6 |

| C-H | ~100-105 | Doublet of Doublets (²JCF, ³JCF) | C-3 |

| -OCH₃ | ~52 | Singlet | Methyl Carbon |

Rationale for Predictions:

-

The chemical shifts are estimated based on additive rules and data from analogues like methyl 4-aminobenzoate and difluorobenzenes.[6][7]

-

C-F Carbons: Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF) and are shifted significantly downfield.

-

Other Aromatic Carbons: The other carbons on the ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms, appearing as doublets or doublet of doublets.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a molecular fingerprint.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity and reproducibility.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Aromatic Stretch | Ar-H |

| 3000 - 2850 | Weak | C-H Aliphatic Stretch | -OCH₃ |

| 1720 - 1700 | Strong | C=O Stretch | Ester Carbonyl |

| 1620 - 1600 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1300 - 1200 | Strong | C-O Stretch (Asymmetric) | Ester |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

| 1100 - 1000 | Medium | C-O Stretch (Symmetric) | Ester |

Rationale for Predictions:

-

N-H Stretches: Primary amines typically show two distinct bands in this region corresponding to asymmetric and symmetric stretching modes. Data from methyl 4-aminobenzoate supports this expectation.[8]

-

C=O Stretch: The ester carbonyl is a strong, sharp peak. Its position around 1710 cm⁻¹ is standard for aromatic esters.[9]

-

C-F Stretches: The C-F bond vibrations are very strong and occur in the fingerprint region, providing clear evidence for fluorination.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: GC-MS with EI

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., DB-5ms).

-

Causality: The temperature program (e.g., starting at 50°C, ramping to 280°C) is designed to separate the analyte from any impurities before it enters the mass spectrometer.

-

-

MS Analysis (EI Mode):

-

As the compound elutes from the GC column, it enters the ion source.

-

The standard electron energy of 70 eV is used to ensure fragmentation patterns are consistent and comparable to library data.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

-

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₈H₇F₂NO₂. The exact mass is 187.0445. A high-resolution mass spectrometer (HRMS) would be able to confirm this mass to within a few parts per million. The nominal mass is 187, and the M⁺ peak should be clearly visible.

-

Key Fragmentation Patterns:

-

[M - OCH₃]⁺ (m/z 156): Loss of the methoxy radical is a very common fragmentation pathway for methyl esters.

-

[M - COOCH₃]⁺ (m/z 128): Loss of the entire carbomethoxy group.

-

Further fragmentation of the aromatic ring would also be expected.

-

Conclusion

This guide has outlined a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By integrating predictive analysis based on foundational principles with detailed, best-practice experimental protocols, we have constructed a robust analytical framework. The predicted NMR, IR, and MS data presented herein serve as a reliable benchmark for researchers synthesizing this compound. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

- 1. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 2. 952285-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 952285-52-8 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 7. 2,4-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ijtsrd.com [ijtsrd.com]

- 11. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-2,5-difluorobenzoate

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-amino-2,5-difluorobenzoate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive NMR software and a comparative analysis of structurally analogous compounds to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development. This document elucidates the expected chemical shifts, coupling constants, and peak assignments, providing a foundational understanding of the molecule's spectroscopic characteristics.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of an amino group, a methyl ester, and two fluorine atoms on the benzene ring imparts unique electronic and conformational properties to the molecule. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. A thorough understanding of its ¹H and ¹³C NMR spectra is critical for confirming its identity in a synthesis workflow and for studying its interactions in various chemical environments.

The Role of Substituents on the Aromatic Ring

The chemical shifts and coupling patterns in the NMR spectra of this compound are governed by the interplay of the electronic effects of its substituents:

-

Amino (-NH₂): A strong electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield (lower ppm) shifts of the attached protons and carbons.

-

Methyl Ester (-COOCH₃): An electron-withdrawing group that decreases electron density on the aromatic ring, causing downfield (higher ppm) shifts.

-

Fluorine (-F): An electronegative atom that exhibits a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect. It also introduces characteristic carbon-fluorine (C-F) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.85 | dd | J(H-F) ≈ 12.0, J(H-F) ≈ 5.0 |

| H-6 | 7.20 | dd | J(H-F) ≈ 9.0, J(H-F) ≈ 5.0 |

| -NH₂ | 4.20 | br s | - |

| -OCH₃ | 3.85 | s | - |

Disclaimer: The spectral data presented is generated from predictive NMR software and should be used as a reference. Actual experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-6):

-

The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

-

H-3 is positioned between the amino and a fluoro group. The strong electron-donating effect of the amino group at the para position and the shielding effect of the ortho fluorine would cause this proton to resonate at a relatively upfield chemical shift, predicted around 6.85 ppm . It is expected to appear as a doublet of doublets (dd) due to coupling with the two fluorine atoms.

-

H-6 is situated between a fluoro and the methyl ester group. The deshielding effect of the adjacent electron-withdrawing ester group would shift this proton downfield to approximately 7.20 ppm . This proton will also likely appear as a doublet of doublets due to coupling with the two fluorine atoms.

-

-

Amino Protons (-NH₂):

-

The protons of the amino group are expected to appear as a broad singlet around 4.20 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

-

Methyl Ester Protons (-OCH₃):

-

The three protons of the methyl group will be magnetically equivalent and will appear as a sharp singlet at approximately 3.85 ppm .

-

Predicted ¹³C NMR Spectrum: An In-depth Look

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of fluorine atoms will result in characteristic C-F couplings, which can be observed as split signals.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (-COOCH₃) | 110.0 | d, J ≈ 10 |

| C-2 (-F) | 155.0 | d, J ≈ 245 |

| C-3 | 105.0 | d, J ≈ 25 |

| C-4 (-NH₂) | 145.0 | d, J ≈ 10 |

| C-5 (-F) | 150.0 | d, J ≈ 240 |

| C-6 | 115.0 | d, J ≈ 25 |

| -COOCH₃ | 165.0 | s |

| -OCH₃ | 52.0 | s |

Disclaimer: The spectral data presented is generated from predictive NMR software and should be used as a reference. Actual experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons:

-

C-2 and C-5 (Carbons bonded to Fluorine): These carbons will be significantly deshielded due to the electronegativity of the attached fluorine atoms and will appear at the most downfield positions in the aromatic region, predicted around 155.0 ppm and 150.0 ppm , respectively. They will exhibit large one-bond C-F coupling constants (¹JCF) of approximately 240-245 Hz , appearing as doublets.

-

C-4 (Carbon bonded to the Amino Group): The electron-donating amino group will shield this carbon, but its direct attachment to the ring and influence from adjacent fluorine will place its resonance around 145.0 ppm . It is expected to show a smaller two-bond C-F coupling.

-

C-1 (Carbon bonded to the Ester Group): The electron-withdrawing nature of the ester group will deshield this carbon, but its position relative to the fluorine atoms will influence its final shift, predicted around 110.0 ppm . It will also likely exhibit a two-bond C-F coupling.

-

C-3 and C-6: These carbons, bonded to hydrogen, will be the most shielded of the aromatic carbons. Their chemical shifts are predicted to be around 105.0 ppm and 115.0 ppm , respectively. They will exhibit two- or three-bond C-F couplings.

-

-

Ester Carbons:

-

Carbonyl Carbon (-COOCH₃): This carbon will appear as a singlet at a significantly downfield chemical shift, typically around 165.0 ppm .

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be highly shielded and will appear as a singlet at approximately 52.0 ppm .

-

Experimental Protocols

For the acquisition of high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Visualizations

Molecular Structure

Caption: Structure of this compound.

NMR Data Interpretation Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

Conclusion

This technical guide provides a robust, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining computational predictions with a thorough analysis of substituent effects and data from analogous compounds, researchers can confidently approach the structural verification of this important chemical intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is synthesized.

An In-Depth Technical Guide to Methyl 4-amino-2,5-difluorobenzoate: Properties, Synthesis, and Applications

Executive Summary

Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its structural motifs—an aniline, a methyl ester, and a specific difluorination pattern—make it a valuable and versatile building block for the creation of complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate in modern drug discovery.[1][2][3] This guide provides a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis via Fischer esterification, and an exploration of its applications and core reactivity, designed for researchers and drug development professionals.

Introduction: The Strategic Role of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] this compound (CAS No. 952285-52-8) emerges as a particularly useful intermediate in this context.[4][5][6][7] It provides a scaffold containing three distinct points of chemical reactivity: the nucleophilic amino group, the electrophilic ester, and the aromatic ring activated by the fluorine substituents. This trifecta of functionality allows for diverse synthetic transformations, enabling its incorporation into a wide array of complex target molecules. This document serves as a technical resource, consolidating the available data and providing expert insights into the handling and application of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for reaction conditions, solvent systems, and purification methods.

Identity and Structure

-

Systematic Name: this compound

-

Molecular Weight: 187.15 g/mol [5]

Chemical Structure:

Tabulated Physical Data

The following table summarizes the key physical properties. It is important to note that, as a specialized research chemical, extensive experimental data for this specific isomer is not always available in public literature; some data is inferred from closely related analogues or supplier specifications.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white or pale cream solid | Based on typical appearance of similar aromatic amines and supplier data for related isomers.[11] |

| Purity | ≥95% | Common commercial purity specification.[6][8] |

| Melting Point | Data not available | Experimental determination is recommended. Related non-fluorinated compound (Methyl 4-aminobenzoate) melts at 88-90 °C. Fluorination typically alters melting point. |

| Boiling Point | ~274 °C (Predicted) | Based on the boiling point of the isomeric Methyl 2-amino-4,5-difluorobenzoate.[12] Experimental verification under vacuum is advised to prevent decomposition. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, and other common organic solvents. Sparingly soluble in water. | Inferred from its molecular structure, which contains both polar (amine, ester) and non-polar (aromatic ring) regions. |

| Storage | Store long-term in a cool, dry place. | Recommended for maintaining chemical stability and preventing degradation.[6] |

Spectroscopic Profile (Anticipated)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

Proton NMR (¹H NMR): The spectrum in CDCl₃ is expected to show four distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

-

A broad singlet for the amine protons (-NH₂) which may vary in chemical shift (typically 3.5-4.5 ppm) and can be exchanged with D₂O.

-

Two signals in the aromatic region (6.5-8.0 ppm). Each signal will appear as a doublet of doublets due to coupling with both fluorine atoms and the adjacent aromatic proton.

-

-

Carbon NMR (¹³C NMR): The spectrum will be characterized by strong carbon-fluorine couplings (¹JCF, ²JCF). Eight distinct carbon signals are expected: one for the methyl group, one for the carbonyl, and six for the aromatic ring. The carbons directly bonded to fluorine (C2 and C5) will show large coupling constants.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted:

-

N-H stretching (symmetric and asymmetric) for the primary amine at ~3350-3500 cm⁻¹.

-

C=O stretching for the ester at ~1700-1720 cm⁻¹.

-

C-F stretching in the fingerprint region at ~1100-1300 cm⁻¹.

-

Aromatic C=C stretching at ~1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, followed by loss of carbon monoxide (-CO) to give a fragment at m/z = 128.

Synthesis and Reactivity

Recommended Synthetic Protocol: Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This method is well-established, uses readily available reagents, and is scalable. The acid catalyst is essential as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-amino-2,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) dropwise at room temperature with stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude ester can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for synthesis.

Core Reactivity Insights

-

Amine Group: The primary amine is a potent nucleophile and can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents at the 4-position.

-

Ester Group: The methyl ester can be readily hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. It can also undergo amidation to form amides or be reduced to the corresponding primary alcohol.

-

Aromatic Ring: The fluorine atoms are deactivating, making the ring less susceptible to electrophilic aromatic substitution. However, they can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by a strongly electron-withdrawing group.

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile intermediate.[1] In drug development, it can be used to synthesize fragments or core structures of molecules targeting a wide range of diseases. The 2,5-difluoro pattern is particularly strategic; the fluorine at the 2-position can form intramolecular hydrogen bonds with the amino group, influencing its conformation and basicity, while the fluorine at the 5-position modulates the electronic properties and lipophilicity of the molecule. This strategic fluorination can lead to improved cell permeability, enhanced binding to target proteins, and increased metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]

Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not available, data from structurally related compounds and general safety guidelines for laboratory chemicals should be strictly followed.[13]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Potential Hazards: Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[8] May be harmful if swallowed.[8]

-

Regulatory Status: This product is intended for research and development use only and is not for human or veterinary use.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 7. This compound | 952285-52-8 [sigmaaldrich.com]

- 8. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. H64385.06 [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-2,5-difluorobenzoate in Organic Solvents

Introduction

Methyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural features, including the amino and ester functional groups, alongside the fluorine substituents on the benzene ring, impart unique physicochemical properties that are critical for its application in drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the solubility characteristics of this compound to facilitate their research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 952285-52-8 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |

| Molecular Weight | 187.14 g/mol | [1] |

| Appearance | White to pale cream crystals, powder, or lumps | [3] |

| Melting Point | 88 - 90 °C | |

| SMILES | COC(=O)C1=CC(=C(C=C1F)N)F | [1] |

The presence of both hydrogen bond donors (the amino group) and acceptors (the amino, ester, and fluorine groups), along with a polar aromatic system, suggests that this compound will exhibit a range of solubilities in different organic solvents. The general principle of "like dissolves like" provides a useful starting point for predicting solubility.[4][5] This principle suggests that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of the solution. For dissolution to occur, the Gibbs free energy change (ΔG) must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.

Several key factors influence the solubility of this compound:

-

Solvent Polarity : The polarity of the solvent plays a crucial role. Polar solvents, such as alcohols and acetone, are likely to be effective at solvating the polar functional groups of the molecule.

-

Hydrogen Bonding : The ability of the solvent to form hydrogen bonds with the amino and ester groups of the solute will significantly enhance solubility.[6] Protic solvents (e.g., ethanol, methanol) can act as hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors.

-

Temperature : The solubility of most solids in liquids increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Molecular Size and Shape : While less of a differentiating factor for a single solute, the size and shape of the solute molecule can influence how easily solvent molecules can surround it.[7]

Experimental Determination of Solubility

A systematic approach is necessary to accurately determine the solubility of this compound in various organic solvents. The following section outlines a detailed experimental protocol.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

-

-

Calculation of Solubility :

-

The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

This experimental procedure should be repeated for each solvent of interest. It is also advisable to perform the experiments in triplicate to ensure the reliability of the results.[8]

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the physicochemical properties of this compound, a predicted solubility profile in common organic solvents can be hypothesized.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | 5.1 | Donor & Acceptor | High | Polar protic solvent, capable of strong hydrogen bonding with the solute. |

| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, a polar protic solvent that can effectively solvate the solute.[9] |

| Acetone | 5.1 | Acceptor | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Ethyl Acetate | 4.4 | Acceptor | Moderate | Less polar than acetone, but still capable of some favorable interactions. |

| Dichloromethane | 3.1 | Weak Acceptor | Low to Moderate | Moderately polar, but with limited hydrogen bonding capability. |

| Toluene | 2.4 | None | Low | A non-polar aromatic solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | 0.1 | None | Very Low | A non-polar aliphatic solvent, expected to be a poor solvent for this compound. |

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed experimental protocol for its determination. By understanding the interplay of solvent polarity, hydrogen bonding, and temperature, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental workflow offers a robust and reliable method for generating accurate solubility data, which is indispensable for the successful application of this compound in drug discovery and development.

References

- 1. achmem.com [achmem.com]

- 2. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 3. H64385.06 [thermofisher.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Methyl 4-amino-2,5-difluorobenzoate (CAS RN: 952285-52-8), a fluorinated building block utilized in synthetic chemistry.[1][2] As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety in the laboratory. This document moves beyond a standard safety data sheet by explaining the causality behind safety protocols and providing a framework for self-validating laboratory practices.

Section 1: Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₇F₂NO₂ and a molecular weight of approximately 187.14 g/mol .[1][2][3] Understanding the fundamental properties of a chemical is the first step in safe handling. While comprehensive experimental data for this specific compound is not widely available, the known information is summarized below.

| Property | Value | Source |

| CAS Number | 952285-52-8 | [1][2][4] |

| Molecular Formula | C₈H₇F₂NO₂ | [1][3] |

| Molecular Weight | 187.14 g/mol | [1][2][3] |

| Physical State | Solid | [5] |

| Boiling Point | 306.1 ± 42.0 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Density | Not available |

Note: The absence of readily available physical data underscores the importance of treating this compound with a high degree of caution, assuming it may have hazardous properties that have not been fully characterized.

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it poses risks of skin, eye, and respiratory irritation.[4] It may also be harmful if swallowed.[3]

GHS Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.

Precautionary Statements: A comprehensive list of precautionary statements is provided by suppliers and should be strictly adhered to.[1][4] These include recommendations for prevention, response, storage, and disposal.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure. Engineering controls and personal protective equipment are the primary methods for achieving this.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is essential to keep airborne concentrations low.[4]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash fountains and safety showers.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves. The specific type of glove should be selected based on the breakthrough time for the solvents being used in the procedure. Nitrile gloves are a common choice for handling solids, but compatibility should be verified.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: Personal Protective Equipment (PPE) decision workflow.

Section 4: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3. Ensure adequate ventilation.

-

Containment and Cleanup: For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Prevent the material from entering drains or waterways.[4]

Section 6: Stability and Reactivity

-

Chemical Stability: The material is stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid dust generation.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, this material can decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]

Section 7: Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The primary known hazards are irritation to the skin, eyes, and respiratory system.[4] No data is available on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity.[4] It is not classified as a carcinogen by IARC, NTP, or OSHA.[4]

Ecological Information

There is no available data on the ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil for this compound.[4] Due to the lack of data, it is imperative to prevent its release into the environment.

Section 8: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep in a dark place under an inert atmosphere, with a recommended storage temperature of 2-8°C.[1]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[4] Consult with a licensed professional waste disposal service.

Section 9: Transport Information

According to some suppliers, this compound is not classified as a hazardous material for transportation.[2] However, it is always best to confirm with the specific supplier and follow all applicable shipping regulations.

References

- 1. aksci.com [aksci.com]

- 2. Angene - this compound | 952285-52-8 | MFCD20725922 | AG00IIVA [japan.angenechemical.com]

- 3. CAS:952285-52-8, 4-氨基-2,5-二氟苯甲酸甲酯-毕得医药 [bidepharm.com]

- 4. 952285-52-8 this compound AKSci 3740DT [aksci.com]

- 5. 952285-52-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Introduction: The Strategic Role of Fluorine in Aminobenzoate Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorinated Aminobenzoates

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy proven to enhance pharmacological profiles.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical characteristics.[2][3] When applied to the aminobenzoate scaffold, a privileged structure in pharmaceuticals, fluorination unlocks a diverse range of biological activities.[4] This guide provides a technical overview of the biological activities of fluorinated aminobenzoates, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The strategic placement of fluorine can improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability, making these compounds promising candidates for drug development in oncology, immunology, and infectious diseases.[1][3][5]

Anticancer Activity: Targeting Key Oncogenic Pathways